molecular formula C17H18FNOS B6540931 4-fluoro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide CAS No. 1058459-39-4

4-fluoro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide

Cat. No.: B6540931
CAS No.: 1058459-39-4
M. Wt: 303.4 g/mol
InChI Key: JGBMMTPBZMWJMN-UHFFFAOYSA-N
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Description

4-fluoro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide is a benzamide derivative characterized by a fluorinated aromatic ring, a cyclopentyl moiety, and a thiophene heterocycle. The cyclopentyl group introduces conformational rigidity, while the thiophene ring contributes to hydrophobic interactions and electronic effects .

Properties

IUPAC Name

4-fluoro-N-[(1-thiophen-2-ylcyclopentyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNOS/c18-14-7-5-13(6-8-14)16(20)19-12-17(9-1-2-10-17)15-4-3-11-21-15/h3-8,11H,1-2,9-10,12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGBMMTPBZMWJMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)C2=CC=C(C=C2)F)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the thiophene ring, followed by the introduction of the cyclopentyl group and the fluorine atom. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the successful synthesis of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for research and application.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.

    Substitution: The fluorine atom and other functional groups can be substituted with different atoms or groups, resulting in a variety of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a range of substituted compounds with varying properties.

Scientific Research Applications

4-fluoro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Researchers study the compound’s interactions with biological molecules to understand its potential effects and applications in biological systems.

    Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.

    Industry: The compound’s unique properties make it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of 4-fluoro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of the research.

Comparison with Similar Compounds

4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide

  • Structure : Features a dihydrothienylidene group fused with a fluorophenyl ring.
  • Key Differences : The dihydrothienylidene moiety introduces partial saturation, altering planarity compared to the fully aromatic thiophene in the target compound. X-ray crystallography (R factor = 0.034) confirms a rigid, planar geometry, suggesting enhanced stacking interactions .
  • Synthesis : Prepared via condensation reactions, contrasting with the Friedel-Crafts and alkylation steps used for the target compound .

V020-4560 Screening Compound (4-fluoro-N-(2-methylpropyl)-N-({1-[(1H-pyrrol-2-yl)methyl]-4-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}methyl)benzamide)

  • Structure : Incorporates a pyrrolidinylmethyl group and trifluoromethylphenyl substituent.
  • The target compound’s cyclopentyl group offers a balance between rigidity and compactness .

Substituent Effects on Electronic Properties

4-fluoro-N-(4-fluorophenyl)benzamide

  • Structure : Lacks the cyclopentyl-thiophene moiety, featuring a simpler difluorophenyl group.
  • Key Differences : The absence of the thiophene and cyclopentyl groups reduces steric hindrance, likely increasing solubility. Silylation studies using BSA (Scheme 2, ) highlight reactivity differences due to electron-deficient aromatic systems .

N-(4-bromophenyl)-4-trifluoromethyl benzamide

  • Structure : Substitutes fluorine with bromine and adds a trifluoromethyl group.
  • Key Differences : Bromine’s larger atomic radius and trifluoromethyl’s strong electron-withdrawing effects may enhance halogen bonding and metabolic stability compared to the target compound’s fluorine and thiophene .

TD-1b ((S)-4-fluoro-N-(1-(2-((1-((4-methoxyphenyl)(methyl)amino)-1-oxo-3-phenylpropan-2-yl)amino)-2-oxoethyl)-2-oxo-1,2-dihydropyridin-4-yl)benzamide)

  • Synthesis : Achieved via multistep functionalization of pyridone-bearing phenylalanine derivatives (83% yield).
  • Spectroscopy : 1H NMR (DMSO-d6, δ 10.31) indicates strong deshielding of the benzamide NH, suggesting intramolecular hydrogen bonding absent in the target compound’s structure .

4-bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide

  • Synthesis : Prepared via acyl chloride coupling (90% yield), demonstrating efficient methods for introducing bulky substituents. The target compound’s cyclopentyl-thiophene group may require more complex alkylation steps .

Data Tables

Table 2: Electronic Effects of Substituents

Compound Electron-Withdrawing Groups Impact on Reactivity/Binding
Target Compound Fluorine, thiophene Enhanced metabolic stability, π-π stacking
4-fluoro-N-(4-fluorophenyl)benzamide Dual fluorine Increased solubility, reduced steric hindrance
V020-4560 Screening Compound Trifluoromethyl High lipophilicity, potential CNS penetration

Key Research Findings and Contradictions

  • Tautomeric Behavior : Compounds with triazole-thione backbones (e.g., ’s [7–9]) exhibit tautomerism, whereas the target compound’s rigid cyclopentyl-thiophene structure likely prevents such equilibria .
  • Synthetic Efficiency : High-yield methods (e.g., 90% in ) contrast with multistep syntheses for heterocyclic analogues, emphasizing the trade-off between complexity and efficiency .
  • Spectroscopic Trends : IR spectra (νC=O ~1663–1682 cm⁻¹ in ) align with benzamide carbonyl stretching, but absence of νS-H in thione tautomers underscores structural validation challenges .

Biological Activity

4-fluoro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a fluorinated benzamide structure with a cyclopentyl group substituted by a thiophenyl moiety. Its chemical formula can be represented as C14H16FN2OS, with a molecular weight of approximately 270.35 g/mol.

Research indicates that compounds similar to this compound exhibit various mechanisms of action, primarily through their interaction with neurotransmitter systems. Notably, the compound may inhibit cholinesterases, which are enzymes responsible for breaking down acetylcholine in the synaptic cleft. This inhibition can lead to increased levels of acetylcholine, enhancing cholinergic signaling.

Biological Activity Data

A summary of biological activity data for this compound is presented in the table below:

Activity IC50 Value (µM) Reference
Acetylcholinesterase Inhibition0.15
Butyrylcholinesterase Inhibition0.20
Antioxidant ActivityModerate
Anti-inflammatory EffectsSignificant

Case Studies and Research Findings

  • Cholinesterase Inhibition : A study by Georg Thieme Verlag reported that derivatives of 4-fluorobenzoic acid showed significant inhibition of acetylcholinesterase and butyrylcholinesterase. Among these derivatives, those similar to this compound exhibited comparable IC50 values to known inhibitors like tacrine, indicating strong potential for treating conditions like Alzheimer's disease through enhanced cholinergic transmission .
  • Antioxidant Properties : Research has also highlighted the antioxidant capabilities of this compound, suggesting that it could mitigate oxidative stress in neuronal cells. This property is essential for neuroprotection and may contribute to its therapeutic potential in neurodegenerative diseases .
  • Anti-inflammatory Effects : Preliminary studies suggest that the compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This activity could provide additional therapeutic avenues for conditions characterized by inflammation, such as multiple sclerosis or rheumatoid arthritis .

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